

An In-depth Technical Guide on 2-(9H-Carbazol-9-yl)ethyl methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(9H-Carbazol-9-yl)ethyl methacrylate

Cat. No.: B095886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on **2-(9H-Carbazol-9-yl)ethyl methacrylate**, a compound of interest in materials science and potentially in drug development due to the versatile properties of the carbazole moiety. This document provides a detailed overview of its chemical and physical properties, a proposed experimental protocol for its synthesis and purification, and a logical workflow for its preparation.

It is important to note that as of the latest literature review, a definitive single-crystal X-ray diffraction structure for **2-(9H-Carbazol-9-yl)ethyl methacrylate** is not publicly available in crystallographic databases. Consequently, this guide will focus on the known properties and a robust, literature-derived synthesis protocol.

Chemical and Physical Properties

2-(9H-Carbazol-9-yl)ethyl methacrylate is a solid compound with properties that make it suitable for various applications, including the development of organic light-emitting diodes (OLEDs) and other photoelectric materials.^[1] A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Chemical Formula	$C_{18}H_{17}NO_2$	[2]
Molecular Weight	279.33 g/mol	[1]
CAS Number	15657-91-7	[3]
Melting Point	72.7-79.4 °C	[3]
Boiling Point	397.1±34.0 °C (Predicted)	[1]
Appearance	Solid	[1]
Purity	Typically >97%	[1]
InChI	$lnChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3$	[2]
SMILES	$CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31$	[2]

Experimental Protocols

The synthesis of **2-(9H-Carbazol-9-yl)ethyl methacrylate** can be achieved through a two-step process: first, the synthesis of the precursor alcohol, 9H-Carbazole-9-ethanol, followed by its esterification with methacryloyl chloride.

Step 1: Synthesis of 9H-Carbazole-9-ethanol

This procedure is based on the N-alkylation of carbazole.

Materials:

- Carbazole
- 2-Chloroethanol or 2-Bromoethanol

- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Toluene or Dimethylformamide (DMF)
- Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride), optional[4]
- Distilled water
- Ethanol or Methanol for recrystallization

Procedure:

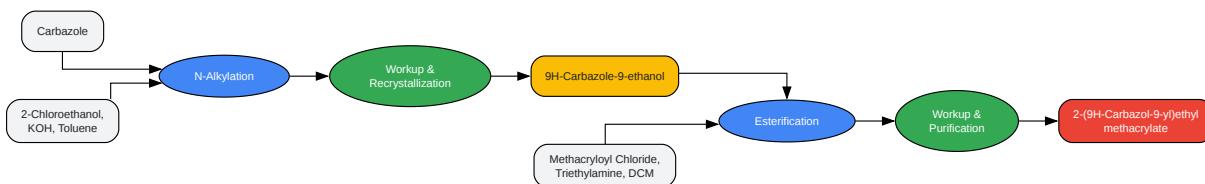
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve carbazole in toluene.
- Add powdered potassium hydroxide and a phase-transfer catalyst (if used).
- Heat the mixture to reflux with vigorous stirring.
- Slowly add 2-chloroethanol or 2-bromoethanol to the reaction mixture.
- Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).
- After cooling to room temperature, filter the mixture to remove inorganic salts.
- Wash the filtrate with distilled water to remove any remaining base and salts.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Recrystallize the crude product from ethanol or methanol to obtain pure 9H-Carbazole-9-ethanol.

Step 2: Synthesis of 2-(9H-Carbazol-9-yl)ethyl methacrylate

This procedure involves the esterification of the synthesized alcohol.

Materials:

- 9H-Carbazole-9-ethanol (from Step 1)
- Methacryloyl chloride
- Triethylamine or Pyridine
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate

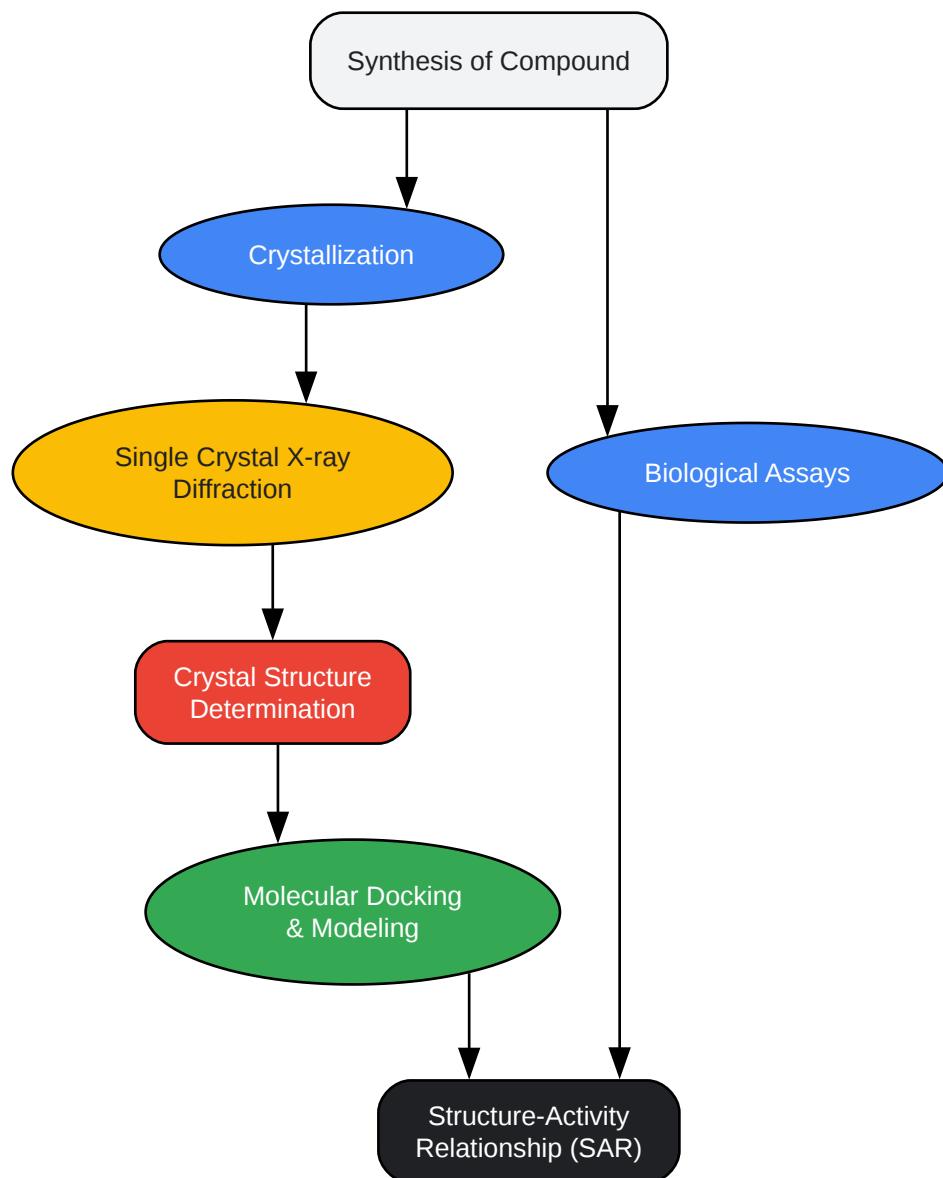

Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-Carbazole-9-ethanol in anhydrous DCM.
- Cool the solution in an ice bath (0 °C).
- Add triethylamine or pyridine to the solution as a base and acid scavenger.
- Slowly add methacryloyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
- Quench the reaction by adding a saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) to obtain pure **2-(9H-Carbazol-9-yl)ethyl methacrylate**.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for **2-(9H-Carbazol-9-yl)ethyl methacrylate**.


[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(9H-Carbazol-9-yl)ethyl methacrylate**.

Signaling Pathways and Logical Relationships

As the crystal structure of **2-(9H-Carbazol-9-yl)ethyl methacrylate** has not been determined, there is no experimental data on its specific interactions in biological systems or its influence on signaling pathways that would be dependent on its solid-state conformation. Research in this area would first require the successful growth of single crystals and their structural elucidation.

The logical relationship for any potential structure-activity relationship study would follow the workflow below.

[Click to download full resolution via product page](#)

Caption: Workflow for Structure-Activity Relationship Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. PubChemLite - 2-(9h-carbazol-9-yl)ethyl methacrylate (C18H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. 2-(9H-CARBAZOL-9-YL)ETHYL METHACRYLATE | 15657-91-7 [chemicalbook.com]
- 4. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-(9H-Carbazol-9-yl)ethyl methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095886#crystal-structure-of-2-9h-carbazol-9-yl-ethyl-methacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com